molecular formula C16H24N2O15P2 B1204077 dTDP-4-dehydro-6-deoxy-D-galactose CAS No. 7132-58-3

dTDP-4-dehydro-6-deoxy-D-galactose

Cat. No.: B1204077
CAS No.: 7132-58-3
M. Wt: 546.31 g/mol
InChI Key: PSXWNITXWWECNY-SRPWTXKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-dehydro-6-deoxy-D-galactose is a TDP sugar having 4-dehydro-6-deoxy-D-galactose as the sugar fragment. It derives from a dTDP-D-galactose. It is a conjugate acid of a this compound(2-).
4, 6-Dideoxy-4-oxo-dTDP-D-glucose, also known as dTDP-4-oxo-6-deoxy-D-glucose or dTDP-KDG, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. 4, 6-Dideoxy-4-oxo-dTDP-D-glucose is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 4, 6-dideoxy-4-oxo-dTDP-D-glucose is primarily located in the cytoplasm. 4, 6-Dideoxy-4-oxo-dTDP-D-glucose can be biosynthesized from dTDP-D-galactose.

Scientific Research Applications

Biosynthesis and Enzymatic Function

  • Biosynthetic Pathways

    dTDP-4-dehydro-6-deoxy-D-galactose plays a significant role in the biosynthesis of various unusual deoxyamino sugars found in the O-antigens of certain bacteria and in the S-layers of Gram-positive bacteria. Its synthesis involves a series of enzymatic reactions, including the action of transferases, dehydratases, isomerases, aminotransferases, and transacetylases (Pföstl et al., 2008).

  • Enzyme Studies and Mechanisms

    The enzyme dTDP-glucose 4,6-dehydratase, crucial for converting dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, has been studied to understand its catalytic mechanism. Insights into this enzymatic process contribute to a deeper understanding of dehydratase functions in various biosynthetic pathways (Allard et al., 2002).

Biotechnological Applications

  • Production of Unusual Sugars

    this compound is instrumental in the production of key sugar intermediates for the economical synthesis of diverse classes of unusual sugars, which are components in various antibiotics. This has implications in biotechnological and pharmaceutical fields (Kharel et al., 2004).

  • Metabolic Engineering for Novel Compounds

    Utilizing metabolic engineering techniques in Escherichia coli, researchers have explored the synthesis of novel flavonoid glycosides using intermediates like this compound. This approach opens avenues for creating new compounds with potential biological activities (Yoon et al., 2012).

Structural and Chemical Analysis

  • Structural Characterization

    The structural analysis of enzymes like QdtB, involved in the biosynthesis pathway of this compound, provides crucial insights into the substrate specificity and active site configuration. Such analyses are fundamental in understanding the biochemical properties of these enzymes (Thoden et al., 2009).

  • Quantum Mechanics/Molecular Mechanics Simulations

    The detailed mechanism of dTDP-glucose 4,6-dehydratase, crucial in the biotransformation process involving this compound, has been investigated through advanced simulation techniques. This provides a theoretical basis for understanding the enzyme's function at a molecular level (Ma, Dong, & Liu, 2014).

Properties

CAS No.

7132-58-3

Molecular Formula

C16H24N2O15P2

Molecular Weight

546.31 g/mol

IUPAC Name

[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,12+,13-,15?/m1/s1

InChI Key

PSXWNITXWWECNY-SRPWTXKTSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

physical_description

Solid

Synonyms

dTDP-6-deoxy-D-xylo-4-hexulose
dTDP-DXH
thymidine diphosphate-6-deoxy-D-xylo-4-hexulose
thymidine diphosphate-6-deoxy-xylo-4-hexulose
thymidine diphosphate-6-deoxy-xylo-4-hexulose, alpha-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-6-deoxy-D-galactose
Reactant of Route 2
dTDP-4-dehydro-6-deoxy-D-galactose
Reactant of Route 3
dTDP-4-dehydro-6-deoxy-D-galactose
Reactant of Route 4
dTDP-4-dehydro-6-deoxy-D-galactose
Reactant of Route 5
Reactant of Route 5
dTDP-4-dehydro-6-deoxy-D-galactose
Reactant of Route 6
dTDP-4-dehydro-6-deoxy-D-galactose

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